molecular formula C25H26N2O3S B11260218 2-{[1,1'-biphenyl]-4-yl}-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

2-{[1,1'-biphenyl]-4-yl}-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Cat. No.: B11260218
M. Wt: 434.6 g/mol
InChI Key: LRSQABAOAZMBAU-UHFFFAOYSA-N
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Description

The compound 2-{[1,1'-biphenyl]-4-yl}-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide features a tetrahydroquinoline core substituted with an ethanesulfonyl group at the 1-position and a biphenyl-acetamide moiety at the 7-position. This structure combines a lipophilic biphenyl group, a sulfonamide-functionalized heterocycle, and an acetamide linker, making it a candidate for diverse biological interactions.

Properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C25H26N2O3S/c1-2-31(29,30)27-16-6-9-22-14-15-23(18-24(22)27)26-25(28)17-19-10-12-21(13-11-19)20-7-4-3-5-8-20/h3-5,7-8,10-15,18H,2,6,9,16-17H2,1H3,(H,26,28)

InChI Key

LRSQABAOAZMBAU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-biphenyl]-4-yl}-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Synthesis of Tetrahydroquinoline: The tetrahydroquinoline moiety can be prepared via a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced through sulfonylation using ethanesulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the biphenyl and tetrahydroquinoline intermediates through an amide bond formation using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the biphenyl group or the sulfonyl group, resulting in various reduced products.

    Substitution: The compound can participate in substitution reactions, especially at the biphenyl and tetrahydroquinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced biphenyl or sulfonyl derivatives.

    Substitution: Substituted biphenyl or tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{[1,1’-biphenyl]-4-yl}-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its biphenyl and tetrahydroquinoline moieties are particularly useful for binding studies.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-{[1,1’-biphenyl]-4-yl}-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the tetrahydroquinoline moiety can form hydrogen bonds with polar residues. The ethanesulfonyl group can enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Structural Analogs with Biphenyl-Acetamide Moieties

BAI (2-[1,1'-Biphenyl]-4-yl-N-[5-(1,1-Dioxo-1λ⁶-isothiazolidin-2-yl)-1H-Indazol-3-yl]Acetamide)
  • Core Structure : Indazole ring substituted with a biphenyl-acetamide and an isothiazolidine-dioxo group.
  • Key Differences: Replaces the tetrahydroquinoline core with an indazole scaffold.
  • Biological Activity : Exhibits potent anticancer effects by downregulating Bcl-2 and Mcl-1(L), inducing apoptosis in multiple cancer cell lines (e.g., A549, HCT116) .
  • Implications for Target Compound: The biphenyl-acetamide group in BAI suggests that the target compound may share similar DNA or protein-binding interactions, though the tetrahydroquinoline core could alter target specificity.
N-(1-([1,1'-Biphenyl]-4-yl)-2-(N-Methylphenylsulfonamido)Ethyl)Acetamide (4a, 4b)
  • Core Structure : Ethylsulfonamide-linked biphenyl-acetamide.
  • Key Differences: Lacks the tetrahydroquinoline ring; instead, features a linear ethyl chain with a methylphenylsulfonamido group.
  • Synthesis : Prepared via nucleophilic substitution and acylation reactions, similar to methods in .
  • Implications for Target Compound : The ethanesulfonyl group in the target compound may enhance solubility or metabolic stability compared to 4a/4b’s methylphenylsulfonamido group.

Tetrahydroquinoline Derivatives

N-Benzyl Tetrahydroisoquinoline Derivatives ()
  • Core Structure: Tetrahydroisoquinoline substituted with benzyl, methoxy, and piperidinylethoxy groups.
  • Key Differences: Isoquinoline vs. quinoline core; substituents optimized for orexin receptor antagonism.
  • Synthesis : Involves DMF-mediated coupling, extraction, and silica gel chromatography (yields: 24–82%) .
  • Implications for Target Compound : The ethanesulfonyl group in the target compound may confer distinct hydrogen-bonding capabilities compared to the benzyl/methoxy groups in these derivatives.
1-[2-(4-Nitrophenyl)-5-(5-Phenylisoxazol-3-yl)-Tetrahydroquinolin-4-yl]Pyrrolidin-2-One ()
  • Core Structure: Tetrahydroquinoline with nitrophenyl and isoxazole substituents.
  • Key Differences : Nitro and isoxazole groups introduce strong electron-withdrawing effects.
  • Crystal Structure : Exhibits intermolecular O–H⋯O and N–H⋯O hydrogen bonds, forming R₄²(8) and R₄⁴(20) motifs .

Sulfonamide- and Acetamide-Containing Compounds

N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide ()
  • Core Structure : Substituted phenylacetamide with methylsulfonyl and nitro groups.
  • Key Differences: Simpler aromatic system lacking the tetrahydroquinoline or biphenyl moieties.
  • Hydrogen Bonding : Forms C–H⋯O and head-to-tail interactions in crystal packing .
  • Implications for Target Compound : The ethanesulfonyl group in the target compound may mimic the methylsulfonyl group’s role in stabilizing crystal structures or protein interactions.
N-((1-(1-Benzhydrylazetidin-3-yl)-Tetrahydroquinolin-2-yl)Methyl)Acetamide (5j, )
  • Core Structure: Tetrahydroquinoline with benzhydrylazetidine and acetamide groups.
  • Key Differences : Bulky benzhydrylazetidine substituent vs. the biphenyl group in the target compound.
  • Synthesis : Purified via flash chromatography (74% yield) .
  • Implications for Target Compound : The biphenyl group may offer a balance between lipophilicity and steric hindrance compared to 5j’s benzhydryl moiety.

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